molecular formula C15H21N3O2S2 B11018136 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(propan-2-yl)acetamide

2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(propan-2-yl)acetamide

Cat. No.: B11018136
M. Wt: 339.5 g/mol
InChI Key: LVTKZTNXTVKAHR-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of thieno[2,3-d]pyrimidines and contains a thieno[2,3-d]pyrimidine core with a methyl ester group.
  • Its chemical formula is C₉H₈ClNO₅S₂ , and its molecular weight is 309.75 g/mol .
  • The compound is a pale yellow solid with a melting point of 198-200°C .
  • It has various synonyms, including XLT-A5 , AKOS 90294 , and Lornoxicam Impurity 24 .
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides, which serve as versatile synthons.

      Reaction Conditions: The specific reaction conditions depend on the chosen synthetic route and reagents.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The products formed depend on the specific reaction conditions and the substituents involved.

  • Scientific Research Applications

      Chemistry: The compound serves as an intermediate in the synthesis of other thieno[2,3-d]pyrimidine derivatives.

      Biology and Medicine: While direct biological applications are limited, understanding its reactivity and properties contributes to drug discovery and development.

      Industry: It may find use in the production of pharmaceuticals or agrochemicals.

  • Mechanism of Action

    • Unfortunately, detailed information on the mechanism of action for this specific compound is scarce. Further research is needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

      Uniqueness: Its unique features lie in the combination of the thieno[2,3-d]pyrimidine core, the hydroxy group, and the chlorine atom.

      Similar Compounds: Other thieno[2,3-d]pyrimidines, such as lornoxicam, share structural similarities but differ in substituents and functional groups.

    Properties

    Molecular Formula

    C15H21N3O2S2

    Molecular Weight

    339.5 g/mol

    IUPAC Name

    2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]-N-propan-2-ylacetamide

    InChI

    InChI=1S/C15H21N3O2S2/c1-8(2)11-5-10-14(20)17-12(18-15(10)22-11)6-21-7-13(19)16-9(3)4/h5,8-9H,6-7H2,1-4H3,(H,16,19)(H,17,18,20)

    InChI Key

    LVTKZTNXTVKAHR-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC(C)C

    Origin of Product

    United States

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